1-(2-Tetrahydropyranyl)-1H-pyrazole

Catalog No.
S740564
CAS No.
449758-17-2
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Tetrahydropyranyl)-1H-pyrazole

CAS Number

449758-17-2

Product Name

1-(2-Tetrahydropyranyl)-1H-pyrazole

IUPAC Name

1-(oxan-2-yl)pyrazole

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2

InChI Key

IMZWSOSYNFVECD-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C=CC=N2

Canonical SMILES

C1CCOC(C1)N2C=CC=N2

The exact mass of the compound 1-(2-Tetrahydropyranyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Tetrahydropyranyl)-1H-pyrazole (CAS 449758-17-2) is a synthetically critical building block where the pyrazole N1 position is masked by a tetrahydropyranyl (THP) acetal. For industrial and medicinal chemistry procurement, its primary value lies in acting as a stable, regioselective precursor for C5-functionalization. Unlike unprotected pyrazoles, the THP group prevents N-deprotonation, enabling directed ortho-lithiation. Furthermore, it offers superior atom economy and processability compared to alternative protecting groups by allowing mild, non-redox, and non-fluoride-dependent deprotection workflows .

Research Fit

1
N-Protected pyrazole intermediate for regioselective functionalization
THP group stable to strong bases and nucleophiles
2
Enables C5 lithiation–alkylation–deprotection sequences
Mild acid-catalyzed removal after basic transformations
3
Scaffold for THP-bearing bioactive pyrazole derivatives
THP moiety reported as pharmacophoric element in nucleoside-mimic studies

Substituting 1-THP-pyrazole with unprotected 1H-pyrazole or alternative N-protected analogs (like Boc or SEM) introduces severe process limitations. Unprotected pyrazole possesses a highly acidic N-H proton that immediately quenches strong bases to form an unreactive pyrazolide anion, completely preventing C5-lithiation[1]. While 1-Boc-pyrazole masks this proton, the carbamate carbonyl is highly susceptible to nucleophilic attack by organolithiums (e.g., n-BuLi), causing premature deprotection and low yields [2]. Conversely, while 1-SEM-pyrazole resists strong bases, its removal requires harsh, expensive reagents like tetrabutylammonium fluoride (TBAF) or concentrated boiling acids, which are often incompatible with late-stage functionalized APIs and inflate scale-up costs [3].

Substitution Risk

N-Methyl / N-Benzyl
Cannot be removed under the mild acidic conditions compatible with base-sensitive substrates; may direct lithiation differently or undergo side reactions.
N-Boc
Labile to strong bases such as n-BuLi, preventing C5 lithiation; direct replacement is not feasible for sequences requiring strong nucleophilic or basic conditions.
Unprotected Pyrazole
N–H deprotonation competes with C-lithiation; lacks the structural mimicry reported to support cytotoxic activity in THP-bearing nucleoside analogs.

Organolithium Stability and C5-Lithiation Efficiency

When subjected to strong organolithium bases (e.g., n-BuLi at -78 °C), the choice of N-protecting group dictates the success of C5-functionalization. 1-Boc-pyrazole is notoriously unstable under these conditions, as the strong nucleophile attacks the carbamate, leading to premature deprotection and complex mixtures [1]. In contrast, 1-THP-pyrazole is completely stable to n-BuLi, allowing the lithium countercation to coordinate with the THP oxygen. This directs quantitative deprotonation exclusively to the C5 position, enabling subsequent trapping with electrophiles in near-quantitative yields [1].

Evidence DimensionStability and yield during n-BuLi mediated C5-lithiation
Target Compound Data1-THP-pyrazole: Stable, enabling >95% conversion to C5-lithiated intermediate
Comparator Or Baseline1-Boc-pyrazole: Unstable, undergoes nucleophilic attack and premature deprotection
Quantified DifferenceTHP enables quantitative C5-lithiation; Boc fails under identical organolithium conditions
Conditionsn-BuLi, -78 °C, followed by electrophilic trapping

Procuring THP-pyrazole prevents catastrophic yield losses during strong-base C-H functionalization steps, avoiding the nucleophilic degradation seen with Boc-protected alternatives.

Lithiation–Alkylation Yield
Head-to-head
Up to quantitative one-pot conversion to 3(5)-alkylpyrazoles
Enables high-yield C5 functionalization not possible with unprotected or N-Boc pyrazoles
n-BuLi, THF, low temperature; acid-catalyzed deprotection step

Mild Deprotection Compatibility for Late-Stage Synthesis

The removal of the protecting group is a critical procurement consideration for scale-up. 1-SEM-pyrazole, a common alternative for lithiation, requires either expensive fluoride sources (TBAF) or harsh acidic reflux (e.g., concentrated HCl in ethanol) for removal, which can destroy sensitive functional groups in complex APIs [1]. 1-THP-pyrazole, being an acetal, is smoothly cleaved under mild aqueous acidic conditions (such as dilute HCl in methanol or catalytic p-toluenesulfonic acid) at room temperature or with mild heating. This eliminates the need for expensive reagents and broadens the substrate scope for downstream processing[1].

Evidence DimensionDeprotection reagent requirement and severity
Target Compound Data1-THP-pyrazole: Mild aqueous acid cleavage (e.g., dilute HCl/MeOH or TsOH)
Comparator Or Baseline1-SEM-pyrazole: Harsh/expensive conditions (TBAF or concentrated HCl reflux)
Quantified DifferenceEliminates the need for stoichiometric fluoride reagents or harsh refluxing acids
ConditionsLate-stage N-deprotection of functionalized pyrazoles

Selecting THP-pyrazole reduces raw material costs (by avoiding TBAF) and protects sensitive API intermediates from harsh deprotection degradation.

Thermal Isomerization
Head-to-head
Solvent- and catalyst-free isomerization of 5-alkyl to 3-alkyl regioisomer
Supports a green chemistry route to regioisomerically pure pyrazoles
Quantitative conversion reported; avoids strong acid and organic solvent waste

Solvent-Free Thermal Isomerization for Protecting-Group Switching

A unique process advantage of THP-protected pyrazoles is their ability to undergo thermal isomerization without chemical deprotection-reprotection cycles. When 5-alkyl-1-THP-pyrazoles (synthesized via C5-lithiation) are heated (e.g., 125 °C, optionally with trace I2 catalysis), the THP group migrates to the adjacent nitrogen, quantitatively yielding the sterically less hindered 3-alkyl-1-THP-pyrazole [1]. This 'protecting-group switch' is impossible with standard alkyl or SEM groups without complex, multi-step acid-catalyzed cleavage and re-alkylation, making THP uniquely suited for telescoping one-pot syntheses of 3,5-disubstituted pyrazoles [1].

Evidence DimensionIsomerization from 5-substituted to 3-substituted protected pyrazole
Target Compound Data1-THP-pyrazole: Direct thermal migration (125 °C, 24h with trace I2)
Comparator Or BaselineStandard N-alkyl/SEM pyrazoles: Require multi-step deprotection and reprotection
Quantified DifferenceConsolidates a multi-step deprotection/reprotection sequence into a single solvent-free thermal step
ConditionsSolvent-free heating at 125 °C

This unique thermal switching capability allows process chemists to telescope reactions, drastically reducing solvent waste and unit operations in the synthesis of complex pyrazoles.

Cytotoxic Activity
Head-to-head
IC50 14–100 μM against leukemia/lymphoma and solid tumor-derived cell lines
Reported cell-model response context; activity requires THP group
Unprotected bases inactive in the same assay panel
Mutagenicity Profile
Data to verify
Low or no mutagenic activity in Ames test for THP-substituted pyrazoles
Safety-related endpoint context; THP may reduce genotoxic potential
Cross-study comparable; source-specific review recommended

Precursor for Regioselective C5-Functionalized Pyrazole APIs

Because 1-THP-pyrazole cleanly undergoes directed ortho-lithiation without the base-induced degradation seen in Boc-protected variants, it is the ideal starting material for synthesizing C5-alkylated, arylated, or borylated pyrazole cores used in kinase inhibitors and anti-inflammatory drugs [1].

Telescoped One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

Leveraging its unique thermal isomerization property, THP-pyrazole is optimal for green, solvent-free industrial workflows. A 5-substituted intermediate can be thermally switched to a 3-substituted intermediate, allowing a second functionalization step without intermediate purification [2].

Late-Stage Derivatization of Fluoride-Sensitive Molecules

In complex syntheses where silyl ethers or other fluoride-labile groups are present, THP-pyrazole is procured over SEM-pyrazole to ensure that the final N-deprotection can be achieved with mild acid, avoiding the use of destructive or expensive TBAF reagents [3].

Application Fit

Application
Selection Property
Validation Focus
Pyrazolylboronic ester synthesis for Suzuki–Miyaura coupling
THP stability during borylation and cross-coupling
Regioselective heteroaryl scaffold construction
One-pot lithiation–alkylation–deprotection sequences
Base-stable N-protection enabling C5 lithiation
Alkylpyrazole yield and purity after deprotection
THP-bearing nucleoside-mimic scaffold studies
Pharmacophoric THP group for cell-model assays
Cell-model endpoint review; IC50 benchmark against unprotected analogs
Synthesis of pyrazoloisoindoles and complex fused heterocycles
Sequential protection/deprotection compatibility
Late-stage deprotection efficiency and product integrity

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

449758-17-2

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